1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione
Overview
Description
The compound “1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Based on its name, it likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a 2,6-diethylphenyl group (a phenyl group with ethyl groups at the 2 and 6 positions) .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for “this compound” were not found in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific molecular structure and the conditions under which it is reacted. Unfortunately, specific reaction data for this compound was not found .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific molecular structure. These might include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Corrosion Inhibition
1-(2,6-diethylphenyl)-1H-pyrrole-2,5-dione derivatives have been investigated for their application as corrosion inhibitors. Research on 1H-pyrrole-2,5-dione derivatives, including similar compounds, has shown they are effective in protecting carbon steel from corrosion in hydrochloric acid media. These inhibitors work by chemisorption on the steel surface, offering a promising approach for corrosion protection in industrial applications (Zarrouk et al., 2015).
Organic Electronics and Solar Cells
This compound and its derivatives are utilized in the development of organic electronic materials, including the fabrication of high-performance polymer solar cells. These compounds, due to their electron-deficient nature, serve as excellent building blocks in the design of conjugated polymers and small molecules that exhibit high conductivity and electron mobility. This application is crucial for achieving efficient electron transport layers in solar cells, enhancing power conversion efficiencies and facilitating better energy alignment in devices (Hu et al., 2015).
Light-Emitting Diodes (LEDs)
The derivatives of this compound are also significant in the development of red-emitting materials for polymer light-emitting diodes (LEDs). These materials showcase excellent thermal stability and strong red photoluminescence, making them promising candidates for red emissive materials in LED applications. The development of such polymers could lead to advancements in display technologies and lighting applications (Qiao et al., 2010).
Optoelectronic Materials
Furthermore, these derivatives are explored for their potential in creating novel optoelectronic materials. Symmetrically substituted diketopyrrolopyrrole derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their optical properties. These compounds exhibit significant potential in the synthesis of organic optoelectronic materials due to their adjustable electronic properties and solubility in organic solvents, expanding the possibilities for their application in optoelectronic devices (Zhang et al., 2014).
Mechanism of Action
Target of Action
Similar compounds such as n-ethylmaleimide have been found to target proteins like galectin-10 . Galectin-10 is a protein that plays a crucial role in immune response modulation.
Mode of Action
N-substituted maleimides, a class of compounds to which n-(2,6-diethylphenyl)maleimide belongs, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that N-(2,6-DIETHYLPHENYL)MALEIMIDE might interact with its targets, leading to changes in the biochemical pathways involved in cell wall synthesis.
Biochemical Pathways
As mentioned above, N-substituted maleimides can affect the biosynthesis of chitin and β(1,3)glucan . These components are crucial for the structural integrity of the fungal cell wall. Therefore, the compound’s action could lead to the disruption of the cell wall, affecting the survival and growth of the fungus.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that the compound’s action might lead to the disruption of the fungal cell wall, affecting the survival and growth of the fungus .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,6-diethylphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(15)17/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOKVKHZEYOLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306436 | |
Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38167-72-5 | |
Record name | 38167-72-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,6-Diethylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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